molecular formula C21H21F3N2O5 B2865359 5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 1023479-97-1

5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Numéro de catalogue: B2865359
Numéro CAS: 1023479-97-1
Poids moléculaire: 438.403
Clé InChI: LVGMWIKGKRCHPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the tetrahydropyrimidinone class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Its structure includes a 4-hydroxy-4-(trifluoromethyl) core, which enhances metabolic stability and lipophilicity due to the electron-withdrawing trifluoromethyl group . At position 5, an acetyl group is present, while position 6 is substituted with a 4-(benzyloxy)-3-methoxyphenyl moiety.

Propriétés

IUPAC Name

5-acetyl-4-hydroxy-6-(3-methoxy-4-phenylmethoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O5/c1-12(27)17-18(25-19(28)26-20(17,29)21(22,23)24)14-8-9-15(16(10-14)30-2)31-11-13-6-4-3-5-7-13/h3-10,17-18,29H,11H2,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGMWIKGKRCHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

  • Condensation Reaction: : Initially, a condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and ethyl acetoacetate forms an intermediate chalcone.

  • Cyclization: : This intermediate undergoes cyclization in the presence of guanidine hydrochloride and sodium ethoxide, leading to the formation of the pyrimidine ring.

  • Substitution: : Lastly, introduction of the trifluoromethyl group through electrophilic fluorination using reagents like Selectfluor finishes the synthesis.

Industrial Production Methods

Scaling up the production of 5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves optimising the above synthesis steps, focusing on yield and purity, while ensuring cost-effectiveness and compliance with industrial safety standards.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : This compound can be oxidized to form quinones and other oxidation products using agents like potassium permanganate.

  • Reduction: : Catalytic hydrogenation can reduce the acetyl and benzyloxy groups, often in the presence of Pd/C catalyst.

  • Substitution: : Halogenation, nitration, or sulfonation can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Hydrogen gas with palladium catalyst, sodium borohydride.

  • Substitution Reagents: : Bromine for halogenation, sulfuric acid for nitration, chlorosulfonic acid for sulfonation.

Major Products Formed

  • Oxidation: : Phenolic compounds, quinones.

  • Reduction: : Dealkylated derivatives.

  • Substitution: : Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Chemistry

  • Used as a building block in synthesizing more complex molecules.

  • Investigated for its reactivity and mechanism in various organic reactions.

Biology and Medicine

  • Potential inhibitor for enzymes involved in disease pathways.

  • Studied for its anti-inflammatory and anticancer properties.

  • Application in designing new drugs due to its unique trifluoromethyl group which often enhances biological activity.

Industry

  • Utilized in material science for developing new polymers and resins.

  • Potential use in agrochemicals for pest control and crop protection.

Mécanisme D'action

5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one exerts its effects primarily through the inhibition of specific enzymes. Its trifluoromethyl group enhances its ability to bind to active sites of enzymes, disrupting normal function. The compound can also interact with DNA and proteins, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound R5 Substituent R6 Substituent Key Functional Groups Physicochemical/Biological Properties References
Target Compound: 5-Acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)tetrahydropyrimidinone Acetyl 4-Benzyloxy-3-methoxyphenyl -CF₃, -OH, acetyl, benzyloxy, methoxy Higher molecular weight (MW) due to benzyloxy; enhanced lipophilicity (logP ~3.8 predicted)
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Benzoyl 4-Fluorophenyl -CF₃, -OH, benzoyl, fluoro Lower MW (~428 g/mol); increased polarity due to fluorine; logP ~3.2
4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one 4-Methoxybenzoyl 4-Chlorophenyl -CF₃, -OH, methoxybenzoyl, chloro IR bands at 1685 cm⁻¹ (C=O); mp 221–223°C; moderate solubility in DMSO
5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione Acetyl Methyl Thione, methoxy Crystallographic monoclinic P2₁/c space group; hydrogen-bonding network stabilizes structure
5-(4-Chlorobenzoyl)-6-[5-(2-nitrophenyl)furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidinone 4-Chlorobenzoyl Nitrophenyl-furyl -CF₃, -OH, nitro, furan Extended conjugation via furyl group; UV λmax ~310 nm

Key Observations:

Substituent Effects on Lipophilicity :

  • The benzyloxy group in the target compound increases logP compared to analogs with smaller substituents (e.g., 4-fluorophenyl in ).
  • Trifluoromethyl groups universally enhance metabolic stability across analogs .

Synthetic Accessibility :

  • Compounds like 4h (from ) are synthesized via Biginelli-type reactions using ZnCl₂ as a catalyst, yielding 80% product. The target compound likely requires protective-group strategies for the benzyloxy moiety.

Crystallographic Data: Analog 5-benzoyl-6-(4-nitrophenyl)tetrahydropyrimidinone () crystallizes in the monoclinic system (R factor = 0.042), suggesting similar rigidity in the target compound’s structure.

Bioactivity Trends :

  • While bioactivity data for the target compound is absent, analogs with electron-deficient aryl groups (e.g., nitrophenyl in ) show enhanced binding to hydrophobic enzyme pockets.

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Melting Point (°C)
Target Compound 1680 (predicted) δ 3.82 (OCH₃), 5.02 (benzyloxy CH₂) (predicted) Not reported
4h (from ) 1685, 1672 δ 3.82 (OCH₃), 6.75–7.55 (Ar-H) 221–223
5-Benzoyl-6-(4-fluorophenyl) analog 1690 δ 7.45–7.85 (Ar-H), 5.65 (NH) 198–200

Activité Biologique

5-acetyl-6-(4-(benzyloxy)-3-methoxyphenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20F3N2O5C_{21}H_{20}F_3N_2O_5, and it has a molecular weight of 472.85 g/mol. Its structure features a tetrahydropyrimidine ring with various substituents that may influence its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been noted for its inhibitory effects on specific enzymes, which can lead to alterations in metabolic pathways.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

Biological Activity Data

Activity Type Observed Effects Reference
Enzyme InhibitionInhibits tyrosinase
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases inflammation markers

Case Studies and Research Findings

  • Tyrosinase Inhibition Study :
    • A study evaluated the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. Results indicated an IC50 value comparable to standard inhibitors, suggesting potential use in cosmetic applications for skin lightening .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, highlighting its potential as a protective agent against oxidative damage .
  • Anti-inflammatory Evaluation :
    • A recent investigation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in a rat model of arthritis, indicating its potential utility in managing inflammatory conditions .

Q & A

Q. What are the common synthetic routes for synthesizing tetrahydropyrimidinone derivatives like this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-component Biginelli-type reactions or stepwise functionalization of pyrimidine precursors. For example:

  • Reaction setup : A mixture of aldehydes (e.g., 4-methoxybenzaldehyde), ketones (e.g., acetylacetone), and urea/thiourea derivatives is refluxed in a solvent system like n-heptane-toluene (1:1) with Lewis acid catalysts (e.g., ZnCl₂) .
  • Optimization : Yield improvements (up to 80%) are achieved by adjusting solvent polarity, catalyst loading, and reaction time. For trifluoromethyl-containing analogs, stoichiometric control of the trifluoromethyl source is critical to avoid side reactions .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves the tetrahydropyrimidinone core, confirming chair conformations and stereochemistry at C4 (hydroxy and trifluoromethyl groups) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns methoxy (-OCH₃), benzyloxy (-OBn), and acetyl (-COCH₃) protons. Downfield shifts (~δ 5.6–6.0 ppm) indicate NH and OH groups .
    • IR : Peaks at 3456 cm⁻¹ (-NH stretch) and 1685 cm⁻¹ (C=O) confirm hydrogen bonding and carbonyl presence .
  • Mass spectrometry : Validates molecular weight (e.g., m/z 428 [M⁺] for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity and intermolecular interactions?

  • Steric hindrance : The CF₃ group at C4 restricts rotational freedom, stabilizing the chair conformation and affecting hydrogen-bonding networks in the crystal lattice .
  • Electronic effects : The electron-withdrawing CF₃ group polarizes the pyrimidinone ring, enhancing electrophilicity at C2 and C5. This impacts nucleophilic substitution reactions (e.g., thiolation or amination) .
  • Contradictions : Some studies report reduced solubility in polar solvents due to CF₃ hydrophobicity, while others note improved bioavailability in analogs with balanced lipophilicity .

Q. What strategies are employed to resolve contradictions in biological activity data across structurally similar analogs?

  • Comparative SAR studies : Modifying the 4-(benzyloxy)-3-methoxyphenyl substituent alters binding affinity. For example:
    • Electron-rich substituents (e.g., -OCH₃) enhance π-π stacking with aromatic residues in enzyme active sites .
    • Steric bulk at C6 (e.g., benzyloxy vs. nitro groups) reduces off-target interactions, as shown in enzyme inhibition assays .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) correlate trifluoromethyl orientation with entropy-driven binding to targets like dihydrofolate reductase .

Q. How are reaction mechanisms for key transformations (e.g., cyclization or trifluoromethylation) validated experimentally?

  • Isotopic labeling : ¹⁸O-tracing in hydroxy group formation confirms water-mediated cyclization steps .
  • Kinetic studies : Monitoring by HPLC or in situ IR reveals rate-determining steps (e.g., enolization in Biginelli reactions) .
  • Intermediate isolation : Trapping thioimidate intermediates in thiourea-based syntheses validates stepwise mechanisms .

Methodological Guidance

Q. What purification techniques are recommended for isolating this compound with high enantiomeric purity?

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc) for baseline separation of diastereomers .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield single crystals suitable for X-ray analysis .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers when asymmetric synthesis is attempted .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Batch analysis : Compare multiple synthetic batches to identify impurities (e.g., unreacted aldehydes) via TLC or LC-MS .
  • Standardization : Calibrate instruments using reference compounds (e.g., 4-hydroxy-2-(trifluoromethyl)pyrimidine) with well-characterized spectra .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.